Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H17N3O6S and its molecular weight is 403.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of related thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations, highlighting the compound's utility in creating complex heterocyclic systems (Calhelha & Queiroz, 2010). Similar work on 4,5-dihydrothieno[3,2-b]pyrrol-6-one and its derivatives, achieved through flash vacuum pyrolysis, suggests the potential for creating a wide range of heterocyclic compounds with significant properties (Gaywood & Mcnab, 2009).
Antimicrobial Activity
A study on new pyridothienopyrimidines and pyridothienotriazines demonstrated the compound's framework can be modified to produce derivatives with antimicrobial activities, showcasing its potential in drug discovery (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Molecular Packing and Crystal Structure
The molecular and crystal structure of a closely related compound, showcasing specific features of its molecular packing, provides insight into how such compounds can be utilized in material science and engineering for developing new materials with unique properties (Lysov, Nesterov, Potekhin, & Struchkov, 2000).
Insecticidal Properties
Research into pyridine derivatives, including structures similar to the compound , found that some derivatives exhibit significant insecticidal activity, suggesting potential applications in agriculture for pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Properties
IUPAC Name |
methyl 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-10(22)20-7-6-13-14(9-20)28-17(15(13)18(24)27-2)19-16(23)11-4-3-5-12(8-11)21(25)26/h3-5,8H,6-7,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSDILKZLVTZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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